Flg-2 protein

FGFR ligand specificity FGF8/FGF9 binding FGF2 exclusion

The CAS Registry Number 144590-76-1 is authoritatively mapped by the National Library of Medicine's MeSH system to 'Fgfr3 protein, rat' (entry term: Flg-2 protein, rat), the rat ortholog of fibroblast growth factor receptor 3 (FGFR3). FGFR3 is a single-pass transmembrane receptor tyrosine kinase belonging to the FGFR family (FGFR1–4), characterized by an extracellular ligand-binding region with three immunoglobulin-like domains, a single transmembrane helix, and a split intracellular tyrosine kinase domain.

Molecular Formula C11H12N2O2
Molecular Weight 0
CAS No. 144590-76-1
Cat. No. B1176840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlg-2 protein
CAS144590-76-1
SynonymsFlg-2 protein
Molecular FormulaC11H12N2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flg-2 Protein (CAS 144590-76-1): Identity, Classification, and Procurement Context


The CAS Registry Number 144590-76-1 is authoritatively mapped by the National Library of Medicine's MeSH system to 'Fgfr3 protein, rat' (entry term: Flg-2 protein, rat), the rat ortholog of fibroblast growth factor receptor 3 (FGFR3) [1]. FGFR3 is a single-pass transmembrane receptor tyrosine kinase belonging to the FGFR family (FGFR1–4), characterized by an extracellular ligand-binding region with three immunoglobulin-like domains, a single transmembrane helix, and a split intracellular tyrosine kinase domain [2]. The rat Flg-2/Fgfr3 protein shares high sequence conservation with its human and mouse orthologs and is utilized extensively as a species-specific reagent in skeletal biology, renal physiology, neurobiology, and oncology research [3]. Users evaluating procurement of this protein should note that some chemical aggregator databases may erroneously merge or conflate this macromolecular receptor with distinct chemical entities bearing small-molecule molecular formulas; authoritative sourcing via MeSH, RefSeq, UniProt, or NCBI Gene is recommended to confirm identity [1].

Why Flg-2 Protein (CAS 144590-76-1) Cannot Be Generically Substituted by FGFR1, FGFR2, or FGFR4


Despite belonging to the same receptor tyrosine kinase family, FGFR3/Flg-2 possesses quantifiable, functionally consequential differences from FGFR1, FGFR2, and FGFR4 that preclude simple interchange in experimental or therapeutic contexts. These four paralogs exhibit only 55–68% amino acid identity in pairwise comparisons [1] and display substantially divergent ligand-binding specificities: FGFR3 binds FGF8 and FGF9 with high affinity while showing negligible binding to FGF2, whereas FGFR1 shows the opposite profile with strong FGF2 binding (Kd ~62 nM for FGFR1-IIIc) but poor FGF8/FGF9 engagement [2][3]. Tissue-level expression patterns further enforce divergence: during endochondral ossification FGFR3 is expressed exclusively in resting cartilage, a pattern not shared by FGFR1 or FGFR2 [4]. Critically, >95% of achondroplasia cases are driven by a single recurrent gain-of-function point mutation (G380R) in FGFR3—a disease association with no parallel in FGFR1 or FGFR2 [5]. These multilayered differences mean that substituting FGFR3/Flg-2 with another FGFR family member yields qualitatively distinct ligand responses, non-overlapping tissue readouts, and loss of disease-model fidelity.

Flg-2 Protein (CAS 144590-76-1) – Quantitative Evidence Guide for Scientific Selection


Ligand-Binding Specificity Inversion: FGFR3/Flg-2 Recognizes FGF8/FGF9 but Not FGF2, Opposite to FGFR1

In a direct head-to-head comparison using soluble receptor extracellular domains, FGFR3/Flg-2 showed high-affinity binding to FGF8 and FGF9 but negligible binding to FGF2. FGFR1 displayed the opposite profile: strong FGF2 binding but poor FGF8/FGF9 engagement [1]. Quantitative surface plasmon resonance data independently confirm that the FGFR3-IIIc isoform exhibits no measurable binding to FGF2 (Kd: no binding), whereas FGFR1-IIIc binds FGF2 with a Kd of approximately 62 nM and FGFR2-IIIb binds FGF2 with a Kd of 0.5 nM [2]. This ligand selectivity inversion constitutes a binary functional gate: experimental systems requiring FGF8/FGF9 signaling cannot be modeled with FGFR1 or FGFR2.

FGFR ligand specificity FGF8/FGF9 binding FGF2 exclusion Receptor tyrosine kinase

Amino Acid Sequence Divergence: Flg-2 Shares Only 64–68% Identity with FGFR1 and FGFR2

The original cloning paper reporting flg-2/FGFR3 demonstrated that its deduced amino acid sequence shares 68% identity with bek (FGFR2) and 64% identity with flg (FGFR1) [1]. The most variable domain among the three paralogs is the amino-terminal immunoglobulin-like domain, which contributes directly to differential ligand recognition [1]. This degree of divergence exceeds the typical threshold for antibody cross-reactivity and functional redundancy, meaning that reagents (antibodies, siRNA, CRISPR guides) validated against FGFR1 or FGFR2 are unlikely to recognize or silence FGFR3/Flg-2.

Sequence identity Paralog divergence Phylogenetic distance

Tissue Expression Restriction in Cartilage: FGFR3 Is Exclusive to Resting Chondrocytes During Endochondral Ossification

In situ hybridization analysis during mouse organogenesis demonstrated that FGFR3 is expressed exclusively in resting cartilage during endochondral ossification, a pattern distinct from both FGFR1 and FGFR2, which are also expressed during this process but in different cellular compartments [1]. Furthermore, unlike FGFR1 and FGFR2, FGFR3 was not detected in most other epithelial or mesenchymal tissues during these developmental stages [1]. In the adult brain, FGFR3 localized to cells with glial morphology, distinctly different from the discrete neuronal expression pattern of FGFR1 [1]. This spatially restricted expression dictates that FGFR3/Flg-2 is the only FGFR family member capable of reporting on resting chondrocyte biology.

Tissue-specific expression Chondrogenesis Bone development In situ hybridization

Monogenic Disease Association: G380R Mutation in FGFR3 Drives >95% of Achondroplasia, with No FGFR1/2 Counterpart

Achondroplasia, the most common form of human skeletal dysplasia, is caused by a recurrent heterozygous gain-of-function mutation (G380R) in the transmembrane domain of FGFR3 in over 95% of cases [1][2]. In a Korean patient cohort, 15 of 16 (93.7%) achondroplasia patients harbored the G380R missense mutation [2]. This remarkably narrow genotype–phenotype correlation is unique to FGFR3 among the FGFR family; neither FGFR1 nor FGFR2 mutations produce an analogous dwarfism phenotype. The pan-FGFR inhibitor erdafitinib is limited by FGFR1/2/4 off-target toxicities, motivating development of FGFR3-selective inhibitors such as TYRA-300 specifically for achondroplasia and FGFR3-driven cancers [3].

Achondroplasia G380R mutation Skeletal dysplasia Disease model

Isoform-Specific Ligand Response: FGFR3ΔAB Splice Variant Exhibits Broader FGF Responsiveness Than Full-Length FGFR3

A novel alternatively spliced isoform of FGFR3 lacking the acid box domain (FGFR3ΔAB) was identified and functionally compared with full-length FGFR3 in stably transfected BaF3 pro-B cells [1]. Full-length FGFR3 preferentially mediated mitogenic response to FGF1 and responded poorly to FGF2. In contrast, FGFR3ΔAB mediated a significantly higher mitogenic response to FGF2 in addition to FGF1 [1]. Furthermore, FGFR3ΔAB responded to FGF1 at lower heparin concentrations than full-length FGFR3 [1]. These intra-gene isoform differences demonstrate that even within FGFR3, splice-variant selection critically determines experimental outcomes, and the full-length protein cannot be assumed to recapitulate the biology of the ΔAB isoform (or vice versa).

Alternative splicing Acid box domain FGFR3ΔAB isoform Chondrogenic differentiation

Rat Species-Specific Expression Profile: Fgfr3 Is Enriched in Adult Brain and Present in Kidney, Distinct from FGFR1/2 Distribution

In the adult rat, Fgfr3/Flg-2 protein is expressed at the highest levels in brain, with additional expression in liver, lung, kidney, testis, ovary, and uterus, but at very low levels in heart and spleen . In the developing rat kidney, FGFR3 localizes specifically to mesenchymal condensates, nephron elements, and medullary interstitium, but is notably absent from proximal convoluted tubules—a pattern distinct from the broad epithelial/mesenchymal distribution of FGFR1 [1]. FGFR1 co-localizes with Klotho in distal tubules and is the principal mediator of FGF23 renal effects, whereas FGFR3 does not mediate renal FGF23 signaling [2]. These organ-level and cell-type distribution differences mean that rat Fgfr3 is the only paralog suitable for brain-centric or mesenchymal-condensate-focused studies in rat models.

Rat tissue distribution Brain expression Kidney localization Species-specific reagent

Optimal Research and Industrial Application Scenarios for Flg-2 Protein (CAS 144590-76-1)


FGFR3-Selective Inhibitor Screening and Pharmacological Profiling for Achondroplasia and Urothelial Cancer

FGFR3/Flg-2 protein is the essential target for screening campaigns aimed at identifying isoform-selective FGFR3 inhibitors that spare FGFR1, FGFR2, and FGFR4. As demonstrated by the >95% prevalence of the G380R gain-of-function mutation in achondroplasia, FGFR3 is the sole FGFR family member whose constitutive activation drives this skeletal dysplasia [1]. Pan-FGFR inhibitors such as erdafitinib produce dose-limiting toxicities (hyperphosphatemia, nail changes) via FGFR1 inhibition, directly motivating the development of FGFR3-selective agents like TYRA-300 [2]. Procurement of purified recombinant FGFR3/Flg-2 protein enables biochemical kinase activity assays, SPR-based binding measurements, and cellular counter-screens against FGFR1/2 to validate selectivity ratios quantitatively. The strong quantitative binding preference of FGFR3 for FGF8/FGF9 over FGF2 (no measurable FGF2 binding vs. FGFR1 Kd ~62 nM) further provides a built-in specificity control for ligand-displacement assays [3].

Chondrogenesis and Skeletal Development Research in Rat and Mouse Models

The exclusive expression of FGFR3 in resting cartilage during endochondral ossification, distinct from the broader expression of FGFR1 and FGFR2, makes FGFR3/Flg-2 the definitive marker for studying growth plate zonation and chondrocyte differentiation [1]. In rat chondrosarcoma (RCS) cells, FGF1, FGF2, and FGF17 inhibit proliferation in an FGFR3-dependent manner with relative potency FGF2 ≫ FGF1 = FGF17 [2]. Researchers requiring rat-specific reagents for skeletal biology can use the rat Fgfr3 protein to maintain species-matched experimental systems without relying on cross-species extrapolation from human or mouse orthologs. The FGFR3ΔAB splice variant additionally enables investigation of acid-box-dependent regulation of ligand responsiveness in chondrogenic contexts [3].

Neurobiology Studies of Glial FGFR Signaling in Adult Rat Brain

In the adult rat brain, FGFR3 is expressed diffusely in cells with glial morphology, a pattern that is distinctly different from the discrete neuronal expression of FGFR1 [1]. Fgfr3 is expressed at the highest levels in adult rat brain among all tissues [2]. This glial-restricted expression pattern positions FGFR3/Flg-2 as a cell-type-specific marker and functional probe for studying FGF signaling in astrocytes, oligodendrocytes, or glial progenitors. Procurement of rat Fgfr3 protein ensures species-matched binding affinity in assays examining FGF8/FGF9-mediated glial responses, which cannot be replicated with FGFR1 (neuronal expression, FGF2-preferring) or FGFR2 (different brain regional distribution) [3].

Renal Development and Mesenchymal Condensate Biology in Rat Kidney Models

In the developing rat kidney, FGFR3 localizes specifically to mesenchymal condensates, nephron elements, and medullary interstitium, while being absent from proximal convoluted tubules—a pattern distinct from the widespread epithelial distribution of FGFR1 [1]. Critically, FGFR3 does not mediate the renal phosphate-regulating effects of FGF23, a function specifically assigned to FGFR1 co-localized with Klotho in distal tubules [2]. This functional segregation means that procurement of Fgfr3/Flg-2 enables FGF23-independent studies of FGFR signaling in renal mesenchymal populations, without the confounding variable of phosphate homeostasis pathways that dominate FGFR1 readouts.

Quote Request

Request a Quote for Flg-2 protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.